molecular formula C16H25N3O2 B13224535 tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate

tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate

Cat. No.: B13224535
M. Wt: 291.39 g/mol
InChI Key: QASNNOGMJIDNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate is a bicyclic organic molecule featuring a piperidine ring fused to a pyridine moiety. The tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen serves as a protective group for the amine, a common strategy in medicinal chemistry to enhance solubility and stability during synthesis . The aminomethyl substituent on the pyridine ring introduces a reactive primary amine, making this compound a versatile intermediate for further functionalization, such as coupling with carboxylic acids or participation in nucleophilic reactions.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-8-6-13(7-9-19)14-5-4-12(10-17)11-18-14/h4-5,11,13H,6-10,17H2,1-3H3

InChI Key

QASNNOGMJIDNAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Key Intermediate: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

A common precursor in the synthesis is tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate , which can be converted to various substituted derivatives.

  • Preparation involves protection of the piperidine nitrogen with a Boc group.
  • The hydroxymethyl group at the 4-position serves as a handle for further substitution reactions.

Nucleophilic Aromatic Substitution and Coupling Reactions

One effective approach to introduce the pyridinyl moiety involves nucleophilic aromatic substitution (SNAr) of halogenated pyridine derivatives with the piperidine intermediate.

Example Reaction:

Step Reagents and Conditions Yield Notes
1 tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate + 2-bromo-4-chloro-5-nitropyridine, sodium hydride in DMF, room temperature, overnight 62% Formation of tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate intermediate. Purified by silica gel chromatography. Confirmed by 1H NMR and LCMS.

This step involves deprotonation of the hydroxymethyl group followed by substitution on the halogenated pyridine ring, generating an ether linkage between the piperidine and pyridine rings.

Reduction and Aminomethyl Group Installation

The nitro group on the pyridine ring is subsequently reduced to an amino group, and the bromine substituent is replaced or transformed to introduce the aminomethyl group at the 5-position.

  • Reduction is typically performed using catalytic hydrogenation or chemical reductants such as palladium on carbon under hydrogen atmosphere.
  • Aminomethylation can be achieved via nucleophilic substitution or reductive amination strategies employing formaldehyde or related reagents.

Alternative Synthetic Routes

Other synthetic methods reported include:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to construct the pyridinyl-piperidine linkage.
  • Use of protected aminopyridine derivatives coupled to piperidine intermediates under mild conditions to preserve functional groups.

Representative Reaction Conditions Summary

Intermediate/Product Reagents Solvent Temperature Time Yield Reference
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Sodium hydride, 2-bromo-4-chloro-5-nitropyridine DMF Room temp Overnight 62%
tert-Butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate Pd/C, H2 (catalytic hydrogenation) Ethanol or suitable solvent Ambient Several hours Variable
Aminomethylation step Formaldehyde, reductive amination reagents Suitable solvent Room temp to mild heating Hours Variable Literature precedents

Analytical and Characterization Data

  • 1H NMR Spectroscopy confirms the presence of tert-butyl group (singlet ~1.45 ppm), piperidine ring protons (multiplets 1.2–3.0 ppm), aromatic pyridine protons (7.0–8.8 ppm), and aminomethyl protons (around 4.0 ppm).
  • LCMS data shows molecular ion peaks consistent with the expected molecular weight (~277.36 g/mol for the Boc-protected compound).
  • Purity and identity are verified by chromatographic techniques and mass spectrometry.

Research Findings and Perspectives

  • The Boc-protected piperidine intermediates serve as versatile scaffolds for further functionalization, enabling the synthesis of diverse analogs for medicinal chemistry applications.
  • The nucleophilic aromatic substitution approach allows selective modification of pyridine derivatives, facilitating the introduction of the aminomethyl group with good regioselectivity.
  • Catalytic hydrogenation and reductive amination are effective for converting nitro groups to amines and installing aminomethyl substituents, respectively, under mild conditions preserving sensitive groups.
  • Alternative palladium-catalyzed cross-coupling methods provide complementary routes that may improve yields and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, hydroxyl groups, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:

  • AMPK Activation : Research indicates that derivatives of this compound may act as indirect activators of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This activation can lead to metabolic benefits and has implications for treating conditions such as diabetes and obesity .

Neuroscience

The compound's structural features suggest potential applications in neuroscience:

  • Neuroprotective Effects : Studies have shown that similar compounds can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Pharmacology

In pharmacological studies, the compound has been evaluated for its efficacy and safety profiles:

  • In Vivo Studies : Animal studies have demonstrated that compounds related to this compound exhibit favorable pharmacokinetic properties, including good bioavailability and low toxicity .

Case Study 1: AMPK Activation

A recent study synthesized several derivatives of this compound and tested their effects on AMPK activation in cellular models. Results showed that one derivative significantly increased AMPK phosphorylation levels, leading to enhanced glucose uptake in muscle cells .

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer’s disease, a related compound was shown to reduce amyloid-beta accumulation and improve cognitive function in treated animals. This suggests that similar compounds may hold promise for developing therapeutic strategies against neurodegenerative disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to inhibition or activation of specific biological processes, depending on the context.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Substituents/Modifications Key References
tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate (Target) Piperidine + pyridin-2-yl - Boc-protected piperidine N
- Aminomethyl at pyridine C5
Inferred
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Piperidine + pyridin-3-yl - Boc-protected piperidine N
- Amino group at piperidine C4
tert-Butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate Piperidine - Boc-protected piperidine N
- Aminomethyl and hydroxymethyl at piperidine C4
tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid Pyridine + piperazine - Boc-protected piperazine N
- Chlorophenyl carboxamide substituent

Key Observations :

  • Substitution Position : The pyridine ring’s substitution pattern (C2 vs. C3) significantly impacts electronic properties and binding affinity. For example, pyridin-2-yl derivatives (target compound) may exhibit stronger hydrogen-bonding interactions compared to pyridin-3-yl analogs due to spatial orientation .
  • Functional Groups: The presence of an aminomethyl group (target) vs. a hydroxymethyl group () alters reactivity. Aminomethyl enables conjugation with electrophiles, whereas hydroxymethyl favors oxidation or esterification .
Crystallographic and Conformational Analysis

Crystallographic data for analogs (e.g., and ) reveal:

  • Triclinic Crystal Systems: Compounds like tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid crystallize in triclinic systems (space group P1) with unit cell parameters a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å . These metrics suggest similar packing efficiencies for the target compound.
  • Hydrogen-Bonding Networks: The aminomethyl group in the target compound may participate in intermolecular H-bonding, analogous to the carboxamide group in , which forms a layered structure stabilized by N–H···O interactions .

Biological Activity

tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a pyridine moiety, and a tert-butyl ester group. This compound has been investigated for its potential therapeutic applications, particularly in the context of enzyme inhibition and receptor modulation.

  • Molecular Formula : C16H25N3O2
  • Molecular Weight : 291.39 g/mol

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development aimed at specific diseases.

The biological activity of this compound is primarily mediated through its ability to bind to proteins or enzymes, thereby influencing their activity. This interaction can lead to therapeutic effects, such as:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in various metabolic pathways.
  • Receptor Modulation : It may modulate neurotransmitter receptors, indicating its possible role in treating neurological disorders.

Biological Activity Studies

Recent studies have focused on the compound's interaction with various biological pathways. Some key findings include:

  • Enzyme Inhibition : Research indicates that this compound exhibits significant inhibitory effects on enzymes involved in cancer pathways, such as the PI3K/AKT/mTOR pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Neurotransmitter Receptor Interaction : The compound has been evaluated for its binding affinity to neurotransmitter receptors, showing promise in modulating pathways associated with mood disorders and neurodegenerative diseases .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through the inhibition of COX enzymes, which are critical in inflammatory responses .

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Cancer Cell Lines

In vitro studies on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at concentrations as low as 0.1 μM. The mechanism was linked to its ability to disrupt microtubule polymerization, similar to known chemotherapeutic agents like colchicine .

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of this compound revealed that it could enhance neuronal survival in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylateC16H25N3O2Contains a piperazine ring; alters biological activity
Tert-butyl 4-(5-methylpyridin-2-yl)amino-piperidineC16H26N3O2Includes a methyl group on the pyridine ring; affects solubility
Tert-butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidineC16H25N4O3Features a nitro group; may enhance potency but alters toxicity

These comparisons illustrate how variations in substituents can significantly impact pharmacological properties and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.